5-Nitroisothiazole-3-carbaldehyde

描述

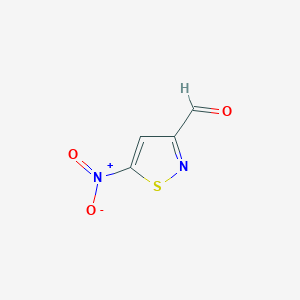

Structure

3D Structure

属性

IUPAC Name |

5-nitro-1,2-thiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKCWWKLBUQBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroisothiazole-3-carbaldehyde typically involves the nitration of isothiazole derivatives followed by formylation. One common method includes the nitration of isothiazole using a mixture of sulfuric and nitric acids to introduce the nitro group at the 5-position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity .

化学反应分析

Nucleophilic Additions at the Aldehyde Group

The aldehyde group undergoes classical nucleophilic additions, forming derivatives critical for pharmaceutical and materials science applications.

Key examples :

These reactions are typically conducted under mild conditions (room temperature to reflux) in polar aprotic solvents like THF or ethanol. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack .

Aldol Condensation Reactions

The aldehyde participates in acid-catalyzed aldol condensations with ketones to form α,β-unsaturated carbonyl compounds.

Case study : Condensation with acetophenone derivatives

-

Reactants : this compound + 4-nitroacetophenone

-

Conditions : H₂SO₄ (cat.), acetic acid, reflux (3–5 hrs)

-

Product : 5-Nitroisothiazole-phenylpropenone hybrid

Mechanistically, the reaction proceeds via enolization of the ketone, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Redox Transformations Involving the Nitro Group

The nitro group undergoes reduction under controlled conditions, enabling access to amine derivatives.

Reduction pathways :

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 12 hrs | 5-Aminoisothiazole-3-carbaldehyde | >90% | |

| NaBH₄/CuCl₂ | Methanol, RT | 5-Hydroxyisothiazole-3-carbaldehyde | 68% |

Electrochemical studies (cyclic voltammetry) confirm the nitro group’s one-electron reduction potential (E₁/₂ = −0.45 V vs. SCE), which correlates with its bioactivity in antiparasitic applications .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Example : Reaction with thiourea

-

Reactants : this compound + thiourea

-

Conditions : NaOH (aq), ethanol, Δ

This reaction exploits the aldehyde’s ability to form Schiff bases, which cyclize intramolecularly to generate bicyclic systems .

Electrophilic Aromatic Substitution

The nitro group directs electrophilic substitution to specific positions on the isothiazole ring.

Nitration :

| Reagent | Position of Substitution | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C4 (meta to nitro) | 4,5-Dinitroisothiazole-3-carbaldehyde | 41% |

The nitro group’s strong electron-withdrawing effect deactivates the ring, limiting further substitution under standard conditions .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

5-Nitroisothiazole-3-carbaldehyde has been identified as a promising scaffold for the development of antimicrobial agents. Research indicates that derivatives of nitroheterocycles, including those based on isothiazoles, exhibit potent activity against various pathogens. For instance, nitrothiazole derivatives have shown effectiveness against biofilms, which are often resistant to conventional treatments .

Case Study: Antigiardial Activity

A study highlighted the potential of 5-nitro derivatives in overcoming resistance associated with common treatments for Giardia lamblia. The synthesis of new compounds based on the nitroisothiazole framework demonstrated enhanced activity against this pathogen compared to traditional therapies like metronidazole . The modifications in the chemical structure were crucial for improving efficacy while reducing toxicity.

Synthesis of Bioactive Compounds

Drug Development

The compound serves as a building block in the synthesis of various bioactive molecules. Its ability to form stable intermediates allows chemists to explore diverse synthetic routes leading to compounds with therapeutic potential. For example, isothiazoles have been utilized in synthesizing inhibitors for cyclooxygenases and lipoxygenases, which are relevant targets in inflammatory diseases .

Table 1: Summary of Bioactive Compounds Derived from this compound

Agricultural Applications

Plant Growth Regulators

Research has indicated that certain isothiazole derivatives can act as effective plant growth regulators. The incorporation of this compound into formulations has shown promise in enhancing plant growth and resistance to pests and diseases .

Fungicides

The compound has also been explored for its potential use as a fungicide. Studies demonstrate that isothiazoles can inhibit fungal growth by disrupting cellular processes, making them suitable candidates for agricultural applications .

Material Science

Nanotechnology Applications

In material science, this compound has been investigated for its role in the development of nanoparticles. These nanoparticles can be functionalized with the compound to enhance their antibacterial properties, making them useful in biomedical applications such as drug delivery systems and biosensors .

Table 2: Applications of this compound in Material Science

| Application Type | Description | Potential Benefits |

|---|---|---|

| Nanoparticles | Antibacterial coatings | Improved infection control |

| Drug Delivery Systems | Targeted delivery mechanisms | Enhanced therapeutic efficacy |

作用机制

The mechanism of action of 5-Nitroisothiazole-3-carbaldehyde is primarily related to its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 5-Nitroisothiazole-3-carbaldehyde and Analogues

| CAS No. | Compound Name | Similarity Score | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 677702-36-2 | 5-Nitro-1H-indazole-3-carbaldehyde | 0.78 | Aldehyde, Nitro | Indazole core, 5-NO₂, 3-CHO |

| 315203-37-3 | 6-Nitro-1H-indazole-3-carbaldehyde | 0.88 | Aldehyde, Nitro | Indazole core, 6-NO₂, 3-CHO |

| 4498-67-3 | 5-Nitro-1H-indazole-3-carboxylic acid | 0.88 | Carboxylic acid, Nitro | Indazole core, 5-NO₂, 3-COOH |

| 857801-97-9 | 6-Nitro-1H-indazole-3-carboxylic acid | 0.88 | Carboxylic acid, Nitro | Indazole core, 6-NO₂, 3-COOH |

| 1201-24-7 | 5-Methyl-1H-indazole-3-carboxylic acid | 0.88 | Carboxylic acid, Methyl | Indazole core, 5-CH₃, 3-COOH |

| 885520-03-6 | 5-Cyano-1H-indazole-3-carboxylic acid | 0.82 | Carboxylic acid, Cyano | Indazole core, 5-CN, 3-COOH |

Data derived from structural similarity assessments and functional group analysis .

Structural Similarities and Differences

- Core Heterocycle : While this compound contains an isothiazole ring, analogues like 5-Nitro-1H-indazole-3-carbaldehyde (CAS 677702-36-2) and 6-Nitro-1H-indazole-3-carbaldehyde (CAS 315203-37-3) feature an indazole core. The indazole derivatives exhibit higher similarity scores (0.78–0.88) due to shared nitro and aldehyde/carboxylic acid substituents .

- Substituent Position: The position of the nitro group significantly impacts electronic properties. For example, 6-Nitro-1H-indazole-3-carbaldehyde (6-NO₂) shows a higher similarity score (0.88) to the parent compound than 5-Nitro-1H-indazole-3-carbaldehyde (0.78), suggesting positional isomerism affects reactivity .

Functional Group Variations

- Aldehyde vs. Carboxylic Acid : Compounds with a carboxylic acid group (e.g., 4498-67-3, 857801-97-9) exhibit comparable similarity scores (0.88) to this compound despite differing functional groups. This implies the nitro-substituted heterocycle dominates similarity algorithms, though the aldehyde’s electrophilicity enables distinct reactivity (e.g., Schiff base formation) compared to carboxylic acids’ hydrogen-bonding capacity .

- Additional Substituents: The presence of methyl (1201-24-7) or cyano (885520-03-6) groups reduces similarity scores (0.82–0.88), highlighting the critical role of nitro and aldehyde groups in defining the parent compound’s chemical space .

生物活性

5-Nitroisothiazole-3-carbaldehyde is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by the presence of both a nitro group and an aldehyde functional group attached to an isothiazole ring. Its chemical formula is CHNOS, with a molecular weight of approximately 175.15 g/mol. The electron-withdrawing nitro group enhances its reactivity, making it a versatile compound in synthetic chemistry and biomedical research.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including:

- Bacteria : Effective against Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile.

- Protozoa : Shows activity against Giardia lamblia and Cryptosporidium parvum.

The mechanism involves inhibition of essential enzymes in anaerobic organisms, disrupting their energy metabolism .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies suggest that derivatives of isothiazoles, including this compound, may inhibit tumor growth by interfering with cellular processes:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.

- Apoptosis : Promotes programmed cell death through various pathways.

Research on analogs has shown that modifications can enhance these activities, making them promising candidates for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds reveals distinct biological profiles:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aminoisothiazole-3-carboxylic acid | Contains amino and carboxylic groups | Antimicrobial properties |

| 2-Nitroisothiazole | Similar ring structure but different substituents | Antifungal activity |

| 4-Nitroisothiazole | Variation in position of nitro group | Potential anticancer effects |

This table highlights how the specific arrangement of functional groups in this compound may confer distinct reactivity and biological profiles compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity against C. difficile, outperforming traditional antibiotics .

- Cancer Cell Studies : In vitro studies showed that compounds based on the 5-nitroisothiazole structure could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : Research has identified that the compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme critical for energy metabolism in anaerobic bacteria, thereby providing a novel target for drug development .

常见问题

Q. What are the optimal synthetic routes for preparing 5-Nitroisothiazole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of isothiazole derivatives followed by formylation. For example, nitration of 3-methylisothiazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield nitro intermediates. Subsequent oxidation or formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces the aldehyde group. Reaction monitoring via TLC and optimization of stoichiometry (e.g., molar ratios of nitrating agents) are critical to minimize byproducts like over-nitrated compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretch (~1680–1720 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Aromatic protons on the isothiazole ring resonate between δ 8.0–9.0 ppm, split by coupling constants (J = 2–3 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CHO groups) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) due to potential mutagenicity observed in nitroimidazole analogs .

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers at –20°C to prevent degradation. Conduct stability studies under varying pH and temperature conditions to assess decomposition pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Variability Analysis : Compare datasets using meta-analytical frameworks (e.g., clustering bioactivity results by assay type, cell lines, or dosage ranges) to identify outliers .

- Orthogonal Validation : Confirm results via independent methods (e.g., enzyme inhibition assays vs. computational docking studies). For instance, discrepancies in IC₅₀ values may arise from differences in receptor binding assays (e.g., single-receptor vs. multi-receptor models) .

Q. What computational strategies are effective for modeling the electronic and steric effects of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the nitro group’s electron-withdrawing effect reduces HOMO energy, influencing nucleophilic attack susceptibility .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by simulating binding free energies and conformational changes. Hybrid QM/MM approaches are recommended for accuracy .

Q. How can researchers address methodological limitations in studying the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor metabolites via LC-MS/MS and compare degradation half-lives under varying conditions (e.g., pH 7.4 vs. 6.8) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes at the nitro or aldehyde positions to track metabolic pathways and identify reactive intermediates .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。